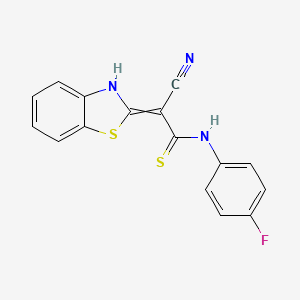![molecular formula C28H30ClN5O4S B12433672 (3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)
(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its intricate structure, which includes multiple functional groups such as a chlorophenyl group, a piperazine ring, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Final Assembly: The final compound is assembled by coupling the indole-sulfonamide derivative with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole and piperazine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group suggests potential applications as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, indicating potential antibacterial properties.
Medicine
The compound’s structure, particularly the piperazine ring, suggests potential applications in medicinal chemistry. Piperazine derivatives are common in pharmaceuticals, and this compound could be explored for its potential as a drug candidate for various therapeutic targets.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
作用機序
The mechanism of action of (3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide likely involves interactions with specific molecular targets. The sulfonamide group can interact with enzyme active sites, inhibiting their function. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The exact molecular pathways would depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and synthetic intermediate.
3-Aminobenzotrifluoride: A derivative of trifluorotoluene, used in the synthesis of herbicides.
Uniqueness
The uniqueness of (3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide lies in its combination of functional groups, which confer a range of chemical reactivity and potential applications. Unlike simpler compounds, its complex structure allows for multiple points of functionalization and interaction with biological targets.
特性
分子式 |
C28H30ClN5O4S |
|---|---|
分子量 |
568.1 g/mol |
IUPAC名 |
(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16+ |
InChIキー |
FPYJSJDOHRDAMT-XQNSMLJCSA-N |
異性体SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C/3\C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O |
正規SMILES |
CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


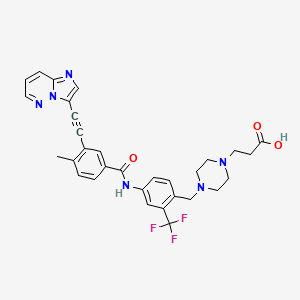

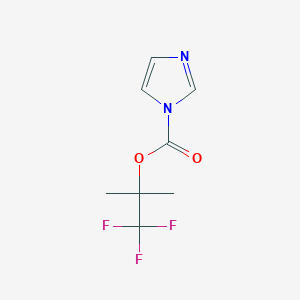
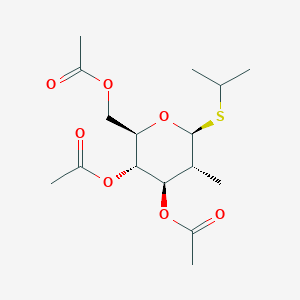
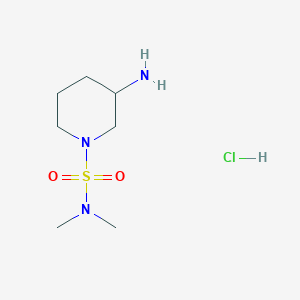
![2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B12433622.png)
![6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B12433623.png)
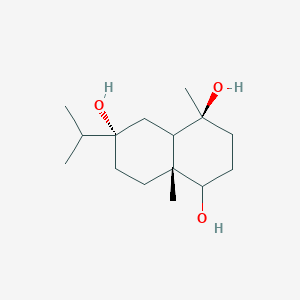
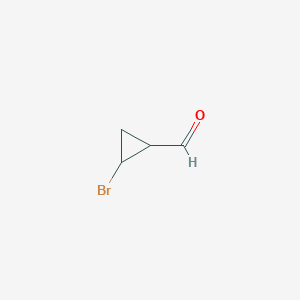
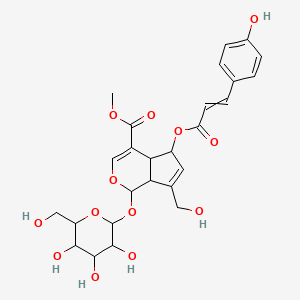
![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)
![4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one](/img/structure/B12433649.png)

